(4'-Amino-biphenyl-3-yl)-acetic acid chemical properties and structure
(4'-Amino-biphenyl-3-yl)-acetic acid chemical properties and structure
An In-depth Technical Guide to (4'-Amino-[1,1'-biphenyl]-3-yl)acetic Acid and Its Isomers: Chemical Properties, Structure, and Synthetic Methodologies
Authored by: [Your Name/Gemini AI], Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the chemical properties, structural features, and synthetic approaches for (4'-Amino-[1,1'-biphenyl]-3-yl)acetic acid and its closely related, commercially available isomers. The nomenclature in this chemical family can be ambiguous; therefore, this document delineates the distinct characteristics of key isomers to provide clarity for researchers, scientists, and professionals in drug development. This guide synthesizes data from established chemical databases and the scientific literature to offer field-proven insights into the handling, synthesis, and potential applications of these compounds as versatile building blocks in medicinal chemistry.
Introduction and Isomeric Disambiguation
The biphenyl scaffold is a privileged structure in medicinal chemistry, offering a rigid yet tunable framework for interacting with biological targets. The introduction of amino and acetic acid functional groups gives rise to a class of unnatural amino acids (UAAs) with significant potential in drug design.[1] The specific compound, (4'-Amino-[1,1'-biphenyl]-3-yl)acetic acid, presents a degree of ambiguity in its common naming, leading to potential confusion with several positional isomers. This guide will address the most relevant of these, focusing on their unique identifiers and properties.
The primary isomers of interest, based on commercial availability and literature precedence, include:
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2-(4'-Amino-[1,1'-biphenyl]-4-yl)acetic acid (CAS: 1123169-05-0)
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2-Amino-2-([1,1'-biphenyl]-4-yl)acetic acid (CAS: 221101-61-7)
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(3'-Amino-[1,1'-biphenyl]-3-yl)acetic acid (CAS: 886363-11-7)
This document will treat each of these compounds in separate sections to ensure clarity and scientific accuracy.
2-(4'-Amino-[1,1'-biphenyl]-4-yl)acetic acid
This isomer features the amino group at the 4' position and the acetic acid moiety at the 4 position of the biphenyl core.
Chemical Structure and Properties
Caption: Generalized synthetic workflow for biphenyl acetic acids.
The amino group offers a reactive site for derivatization, such as in the formation of amides or sulfonamides. The carboxylic acid can be converted to esters, amides, or other derivatives, making this molecule a versatile building block for creating libraries of compounds for drug screening.
Applications in Drug Development
Biphenyl derivatives are explored for a wide range of therapeutic areas. The related compound, 4-biphenyl acetic acid, has shown anti-inflammatory, analgesic, and antibacterial properties. [2]Derivatives of (4'-Amino-[1,1'-biphenyl]-4-yl)acetic acid could be investigated for similar activities or as scaffolds for developing inhibitors of specific enzymes or receptors.
2-Amino-2-([1,1'-biphenyl]-4-yl)acetic acid
This isomer is an alpha-amino acid, with the amino group and the biphenyl moiety attached to the same carbon atom of the acetic acid.
Chemical Structure and Properties
Caption: 2D structure of 2-Amino-2-([1,1'-biphenyl]-4-yl)acetic acid.
Table 2: Chemical and Physical Properties of 2-Amino-2-([1,1'-biphenyl]-4-yl)acetic acid
| Property | Value | Source |
| CAS Number | 221101-61-7 | [3][4][5] |
| Molecular Formula | C₁₄H₁₃NO₂ | [3] |
| Molecular Weight | 227.26 g/mol | [3] |
| IUPAC Name | 2-amino-2-([1,1'-biphenyl]-4-yl)acetic acid | [4] |
| SMILES | NC(C(=O)O)C1=CC=C(C2=CC=CC=C2)C=C1 | [4] |
| Synonyms | Amino-biphenyl-4-YL-acetic acid, 2-Amino-2-(4-phenylphenyl)acetic acid | [3][5] |
Synthesis and Reactivity
The synthesis of α-amino acids can be achieved through various methods, including the Strecker synthesis or amination of an α-halo acid. For this specific compound, a plausible route would be the reaction of 4-biphenylcarboxaldehyde with an ammonia source and a cyanide source (e.g., KCN), followed by hydrolysis of the resulting aminonitrile.
Applications in Drug Development
As an unnatural amino acid, this compound can be incorporated into peptides to alter their conformation, stability, and biological activity. [1]The biphenyl side chain can introduce hydrophobic and aromatic interactions, which may enhance binding to target proteins. Such modifications are crucial for improving the pharmacokinetic properties of peptide-based drugs.
(3'-Amino-[1,1'-biphenyl]-3-yl)acetic acid
This isomer has the amino group at the 3' position and the acetic acid at the 3 position.
Chemical Structure and Properties
Caption: 2D structure of (3'-Amino-[1,1'-biphenyl]-3-yl)acetic acid.
Table 3: Chemical and Physical Properties of (3'-Amino-[1,1'-biphenyl]-3-yl)acetic acid
| Property | Value | Source |
| CAS Number | 886363-11-7 | [6] |
| Molecular Formula | C₁₄H₁₃NO₂ | [6] |
| Molecular Weight | 227.262 g/mol | [6] |
| IUPAC Name | (3'-amino-[1,1'-biphenyl]-3-yl)acetic acid | [6] |
| SMILES | c1cc(cc(c1)c2cccc(c2)N)CC(=O)O | [6] |
| InChIKey | WUWAEOOQQHLCRJ-UHFFFAOYSA-N | [6] |
Synthesis and Reactivity
Similar to the 4,4'-substituted isomer, a Suzuki coupling between a 3-halophenylacetic acid derivative and a protected 3-aminophenylboronic acid would be a primary synthetic strategy. The meta-substitution pattern of both functional groups can influence the overall shape and electronic properties of the molecule compared to its para-substituted counterparts.
Applications in Drug Development
The meta-substitution pattern can be crucial for achieving selectivity for a particular biological target. For instance, derivatives of (3'-amino-[1,1'-biphenyl]-4-yl)sulfamic acid have been investigated as inhibitors of human protein tyrosine phosphatase β (HPTPβ). [7]This suggests that the 3'-amino biphenyl scaffold is a viable starting point for designing enzyme inhibitors.
Safety and Handling
While specific toxicity data for these compounds is limited, it is important to note that 4-aminobiphenyl is a known human bladder carcinogen. [8]Its carcinogenic effect is mediated by metabolic activation to reactive intermediates that form DNA adducts. [8]Although the addition of an acetic acid group may alter the metabolic profile, all aminobiphenyl derivatives should be handled with appropriate caution in a laboratory setting. Standard personal protective equipment (PPE), including gloves, lab coats, and eye protection, should be used. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier. [9]
Conclusion
(4'-Amino-biphenyl-3-yl)-acetic acid and its isomers represent a valuable class of chemical building blocks for drug discovery and medicinal chemistry. Their rigid biphenyl core, combined with the reactive amino and carboxylic acid functionalities, allows for the synthesis of diverse compound libraries. The different substitution patterns of the isomers provide distinct three-dimensional structures, which can be exploited to achieve potency and selectivity for various biological targets. Researchers working with these compounds should pay close attention to the specific isomer, as identified by its CAS number, to ensure the accuracy and reproducibility of their results. Further investigation into the biological activities of these compounds is warranted to fully explore their therapeutic potential.
References
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PubChem. (n.d.). Amino-biphenyl-4-YL-acetic acid. National Center for Biotechnology Information. Retrieved February 23, 2026, from [Link]
-
PubChem. (n.d.). 4'-Aminobiphenyl-3-carboxylic acid. National Center for Biotechnology Information. Retrieved February 23, 2026, from [Link]
-
Reagent Database. (n.d.). (3'-AMINO-BIPHENYL-3-YL)-ACETIC ACID. Retrieved February 23, 2026, from [Link]
-
PubChem. (n.d.). 4-Aminophenylacetic acid. National Center for Biotechnology Information. Retrieved February 23, 2026, from [Link]
- Singh, R., et al. (n.d.).
-
Wikipedia. (2023, December 29). 4-Aminobiphenyl. Retrieved February 23, 2026, from [Link]
- BenchChem. (2025, December). An In-depth Technical Guide to the Biological Activities of (3-Amino-4-hydroxyphenyl)
- Bedair, A. H., et al. (2006). Preparation of 4-aminophenylacetic acid derivatives with promising antimicrobial activity. Acta Pharmaceutica, 56(3), 273-284.
-
The Good Scents Company. (n.d.). 4-aminophenyl acetic acid. Retrieved February 23, 2026, from [Link]
-
Wikipedia. (2024, November 1). 3-Aminobiphenyl. Retrieved February 23, 2026, from [Link]
- Zhang, et al. (2014). Synthesis and biological evaluation of (3'-amino -[1,1'-biphenyl]-4-yl) sulfamic acid derivatives as novel HPTPβ inhibitors. Bioorganic & Medicinal Chemistry Letters, 24(1), 264-268.
- Singh, Y., & Deoconcepcion, J. (2025). Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. RSC Medicinal Chemistry.
-
SpectraBase. (n.d.). 4-Aminobiphenyl. John Wiley & Sons, Inc. Retrieved February 23, 2026, from [Link]
- MDPI. (2025, February 23). Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids.
Sources
- 1. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. asianpubs.org [asianpubs.org]
- 3. Amino-biphenyl-4-YL-acetic acid | C14H13NO2 | CID 4000789 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. a-Amino-biphenyl-4-acetic acid 95% | CAS: 221101-61-7 | AChemBlock [achemblock.com]
- 5. CAS 221101-61-7 | Amino-biphenyl-4-YL-acetic acid - Synblock [synblock.com]
- 6. (3'-AMINO-BIPHENYL-3-YL)-ACETIC ACID CAS 886363-11-7 Life Science Database - www.reagentdatabase.com [reagentdatabase.com]
- 7. researchgate.net [researchgate.net]
- 8. 4-Aminobiphenyl - Wikipedia [en.wikipedia.org]
- 9. echemi.com [echemi.com]
